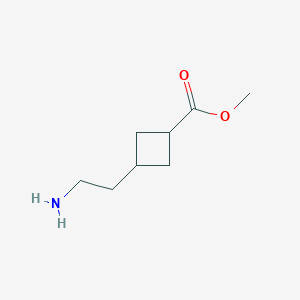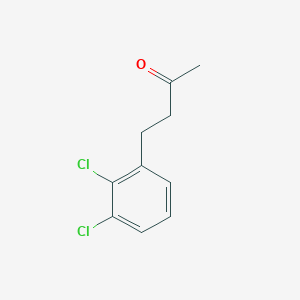
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of difluoromethyl and difluoroacetic acid groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid typically involves the introduction of difluoromethyl and difluoroacetic acid groups onto a phenyl ring. One common method involves the reaction of 4-(difluoromethylthio)phenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry ether or THF under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学的研究の応用
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and difluoroacetic acid groups can form strong interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(4-(Trifluoromethylthio)phenyl)-2,2-difluoroacetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-(Methylthio)phenyl)-2,2-difluoroacetic acid: Contains a methylthio group instead of a difluoromethyl group.
2-(4-(Chloromethylthio)phenyl)-2,2-difluoroacetic acid: Features a chloromethylthio group in place of the difluoromethyl group.
Uniqueness: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both difluoromethyl and difluoroacetic acid groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable for various applications. The combination of these groups also allows for unique interactions with biological targets, enhancing its potential as a lead compound in drug discovery.
特性
分子式 |
C9H6F4O2S |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
2-[4-(difluoromethylsulfanyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H6F4O2S/c10-8(11)16-6-3-1-5(2-4-6)9(12,13)7(14)15/h1-4,8H,(H,14,15) |
InChIキー |
BPABEWZGQRXUCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)SC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
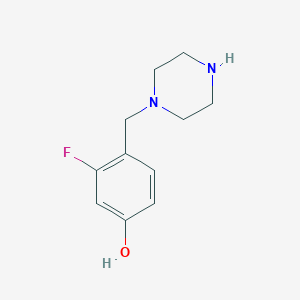
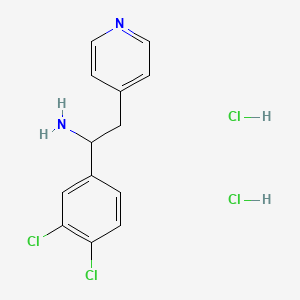
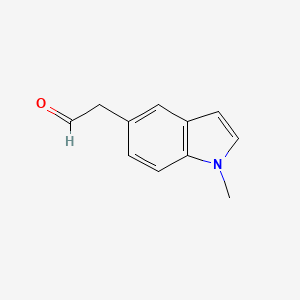
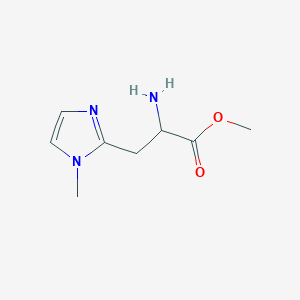
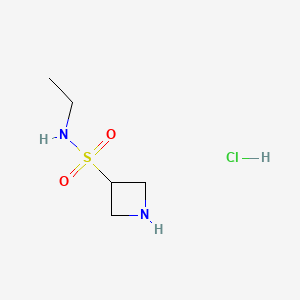
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
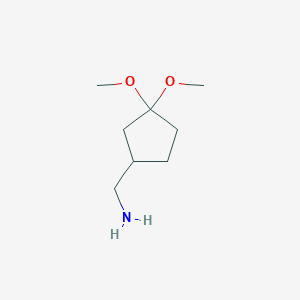
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)

